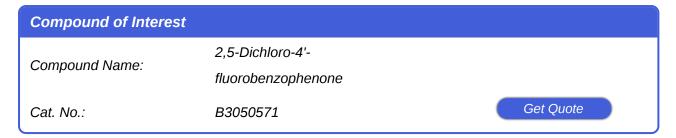


An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-

fluorobenzophenone, a halogenated aromatic ketone. The document details its synthesis, chemical and physical properties, and spectroscopic data, compiled from available scientific literature and chemical databases. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical Properties and Data

2,5-Dichloro-4'-fluorobenzophenone is a polysubstituted aromatic compound. The strategic placement of chloro and fluoro substituents on the benzophenone framework can significantly influence its chemical reactivity and potential biological activity. The electron-withdrawing nature of the halogen atoms and the carbonyl group are key determinants of its chemical behavior.

Quantitative Data Summary



Property	Value	Source
CAS Number	270903-87-2	[1]
Molecular Formula	C13H7Cl2FO	[2]
Molecular Weight	269.09 g/mol	[1]
InChI Key	WJGLGPTVKGZNBK- UHFFFAOYSA-N	[1]
Monoisotopic Mass	267.9858 Da	[2]

Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

The primary and most commercially viable method for the synthesis of **2,5-Dichloro-4'-fluorobenzophenone** is the Friedel-Crafts acylation[1]. This electrophilic aromatic substitution reaction involves the acylation of a fluorinated aromatic ring with a dichlorinated benzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for similar benzophenone derivatives[3][4][5].

Materials:

- 1,4-Dichlorobenzene
- 4-Fluorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

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- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon gas)
- · Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
- Reagent Addition: To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
- Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.
- Aromatic Substrate Addition: Subsequently, add 1,4-dichlorobenzene dropwise to the reaction mixture.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
 warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin
 Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench
 by the dropwise addition of concentrated hydrochloric acid, followed by cold water, to
 decompose the aluminum chloride complex.
- Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane.
 Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-Dichloro-4'-fluorobenzophenone.



Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,5-Dichloro-4'-fluorobenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

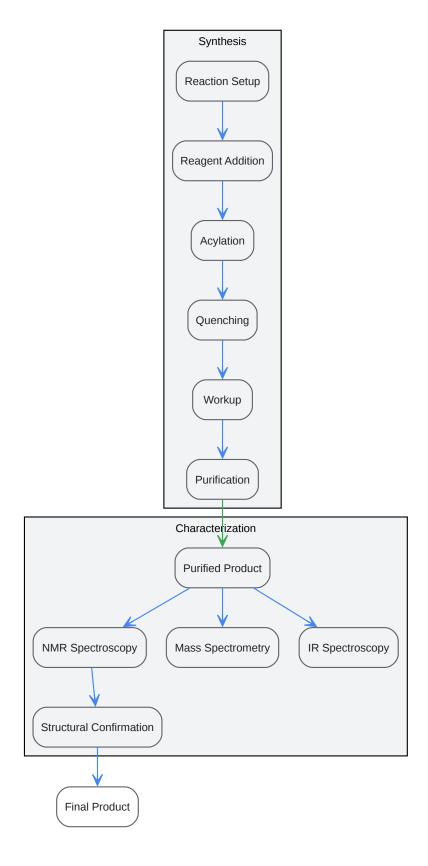
- ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the
 aromatic protons. The protons on the dichlorinated phenyl ring will exhibit distinct chemical
 shifts and coupling constants. Similarly, the protons on the fluorinated phenyl ring will show
 characteristic splitting due to coupling with the adjacent fluorine atom in addition to protonproton coupling[1].
- ¹³C NMR: A ¹³C NMR spectrum in CDCl₃ is available and can be accessed for detailed chemical shift information[6].

Potential Applications and Research Directions

While specific biological activities for **2,5-Dichloro-4'-fluorobenzophenone** are not extensively documented, related substituted dichlorobenzophenone derivatives have been explored for various applications. For instance, some studies have investigated the antifungal and anticancer activities of similar compounds[7][8][9]. The unique substitution pattern of **2,5-Dichloro-4'-fluorobenzophenone** makes it a candidate for further investigation in these areas. Additionally, its structure is relevant to materials science, where halogenated benzophenones are used as monomers in the synthesis of high-performance polymers[1].

Visualizations Synthesis and Characterization Workflow



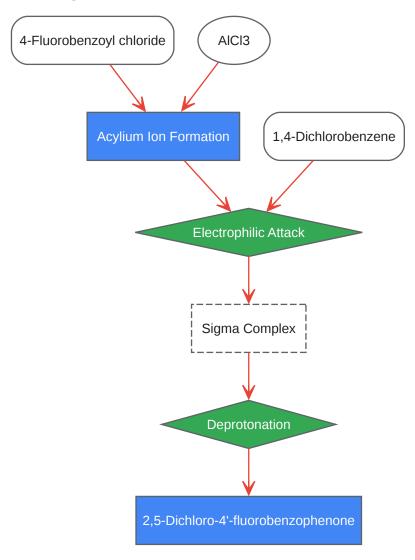


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Caption: General workflow for the synthesis and characterization of **2,5-Dichloro-4'-fluorobenzophenone**.

Friedel-Crafts Acylation Mechanism



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050571#2-5-dichloro-4-fluorobenzophenone-literature-review]

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